

Application Notes and Protocols: GSK690693 in Xenograft Mouse Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK 690

Cat. No.: B607859

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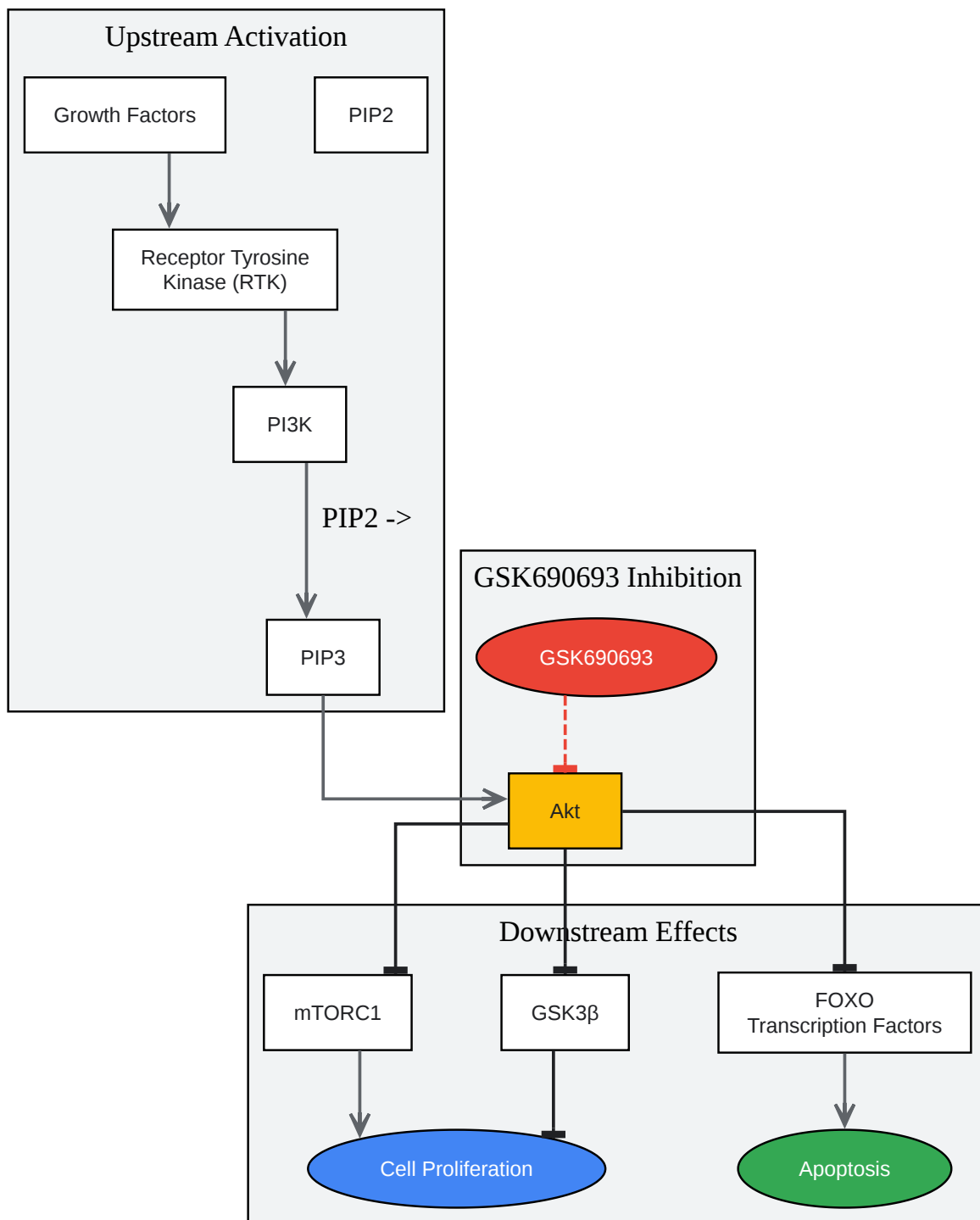
For Researchers, Scientists, and Drug Development Professionals

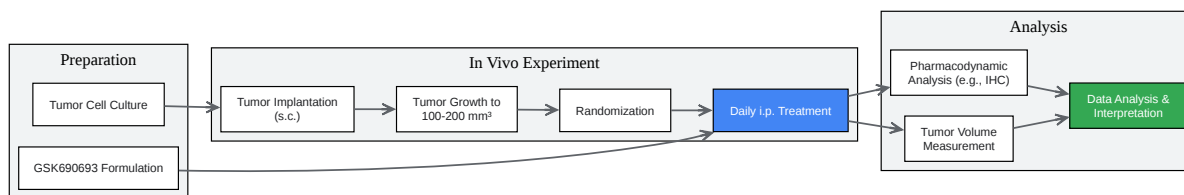
These application notes provide a comprehensive overview of the use of GSK690693, a potent pan-Akt inhibitor, in various xenograft mouse models. The information compiled from multiple studies offers detailed protocols and dosage guidelines to facilitate the design and execution of preclinical in vivo experiments.

Mechanism of Action

GSK690693 is an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3), key components of the PI3K/Akt/mTOR signaling pathway.^[1] This pathway is frequently dysregulated in cancer, playing a crucial role in cell survival, proliferation, and apoptosis.^{[2][3]} By inhibiting Akt, GSK690693 leads to a dose-dependent reduction in the phosphorylation of downstream substrates, including GSK3 β , PRAS40, and FOXO transcription factors, ultimately leading to decreased cell proliferation and, in some cases, induction of apoptosis.^{[4][5]}

Signaling Pathway





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References

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